1'-Hydroxybilastin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Hydroxy Bilastine is a derivative of Bilastine, a second-generation antihistamine. Bilastine is known for its non-sedating properties and is primarily used to treat allergic conditions such as rhinitis and urticaria. 1’-Hydroxy Bilastine is one of the potential impurities that can form during the synthesis of Bilastine .
Wissenschaftliche Forschungsanwendungen
1’-Hydroxy Bilastine has several applications in scientific research:
Wirkmechanismus
Target of Action
1’-Hydroxy Bilastine is a derivative of Bilastine, which is a second-generation H1-antihistamine . The primary target of Bilastine is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its activation leads to symptoms such as nasal congestion and urticaria .
Mode of Action
Bilastine acts as a selective antagonist of the Histamine H1 receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Bilastine binds to the H1 receptor, preventing its activation by histamine . This action reduces the development of allergic symptoms due to the release of histamine from mast cells .
Pharmacokinetics
Bilastine exhibits favorable pharmacokinetic properties. It has a Tmax (time to reach maximum plasma concentration) of 1.13 hours . The absolute bioavailability is 61%, indicating a significant proportion of the drug reaches systemic circulation . There is no accumulation observed with daily dosing of 20-100 mg after 14 days . Its cmax (maximum plasma concentration) decreased by 25% and 33% when taken with a low fat and high fat meal compared to the fasted state .
Result of Action
The molecular and cellular effects of Bilastine’s action primarily involve the reduction of allergic symptoms. By antagonizing the H1 receptor, Bilastine prevents the activation of this receptor by histamine, thereby reducing the allergic response at the cellular level . This results in symptomatic relief from conditions like allergic rhinitis and chronic spontaneous urticaria .
Action Environment
The action, efficacy, and stability of Bilastine can be influenced by various environmental factors. For instance, the presence of food can decrease the bioavailability of Bilastine, as evidenced by the decrease in Cmax when taken with meals . Therefore, it is recommended to take Bilastine on an empty stomach for optimal absorption and efficacy .
Biochemische Analyse
Biochemical Properties
1’-Hydroxy Bilastine interacts with the histamine H1 receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . By binding to and preventing activation of the H1 receptor, 1’-Hydroxy Bilastine reduces the development of allergic symptoms due to the release of histamine from mast cells .
Cellular Effects
1’-Hydroxy Bilastine has been shown to reduce allergic symptoms such as nasal congestion and urticaria . It achieves this by inhibiting the histamine H1 receptor, thereby preventing the allergic response triggered by mast cells .
Molecular Mechanism
The molecular mechanism of 1’-Hydroxy Bilastine involves selective antagonism of the histamine H1 receptor . By binding to this receptor, it prevents the activation of the receptor by histamine, which is released during an allergic response . This reduces the development of allergic symptoms .
Temporal Effects in Laboratory Settings
The pharmacokinetics of 1’-Hydroxy Bilastine have been studied in healthy adults . After multiple dose administration, 1’-Hydroxy Bilastine reached a mean maximum blood concentration at a median time of 2.50 hours . The half-life of 1’-Hydroxy Bilastine in plasma was 7.88 hours .
Metabolic Pathways
1’-Hydroxy Bilastine does not interact significantly with the cytochrome P450 system and does not undergo significant metabolism in humans . It is mainly excreted in the feces (66.5%) with some excreted in the urine (28.3%) .
Transport and Distribution
It is known that Bilastine is mainly absorbed by the conjunctiva and shows low plasma concentration .
Subcellular Localization
Given its role as a histamine H1 receptor antagonist, it is likely to be localized at the cell membrane where the histamine H1 receptors are located .
Vorbereitungsmethoden
The synthesis of 1’-Hydroxy Bilastine involves several steps. One common method includes the protection of 2-(4-piperidinyl)-1H-benzimidazole using di-tert-butyl dicarbonate, followed by a substitution reaction with 2-chloroethyl ethyl ether . The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as hydrochloric acid and sodium hydroxide .
Industrial production methods for Bilastine and its derivatives, including 1’-Hydroxy Bilastine, often involve large-scale reactions under controlled conditions to ensure the purity and yield of the final product. The use of beta-cyclodextrin as a solubilizer in strongly acidic conditions has been reported to enhance the solubility of Bilastine, which can be beneficial in the preparation of its derivatives .
Analyse Chemischer Reaktionen
1’-Hydroxy Bilastine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
1’-Hydroxy Bilastine can be compared with other similar compounds, such as:
Bilastine: The parent compound, which is widely used as an antihistamine.
Cetirizine: Another second-generation antihistamine with similar efficacy but different pharmacokinetic properties.
Fexofenadine: Known for its rapid onset of action but shorter duration compared to Bilastine.
Desloratadine: Similar in effectiveness but with a different metabolic pathway.
1’-Hydroxy Bilastine is unique due to its specific structural modifications, which can influence its pharmacokinetic and pharmacodynamic properties .
Biologische Aktivität
1'-Hydroxy Bilastine, a metabolite of the antihistamine bilastine, has garnered attention for its biological activity, particularly in the context of allergy treatment. This article explores its pharmacodynamics, efficacy, and safety profile based on recent studies and case reports.
Pharmacodynamics
Mechanism of Action
1'-Hydroxy Bilastine functions primarily as a selective antagonist of the histamine H1 receptor. This compound exhibits inverse agonist activity, which means it not only blocks the receptor but also stabilizes it in an inactive state, effectively reducing intrinsic receptor activity. This is particularly relevant in conditions characterized by excessive histamine release, such as allergic rhinitis and chronic urticaria .
Affinity and Specificity
Research indicates that 1'-Hydroxy Bilastine has a high affinity for the H1 receptor (Ki = 64 nM), surpassing that of other second-generation antihistamines like cetirizine and fexofenadine. In vitro studies have demonstrated that it binds preferentially to H1 receptors while showing negligible affinity for other receptors, thus minimizing potential side effects associated with off-target activity .
Efficacy in Clinical Studies
Clinical Trials Overview
A phase IV clinical trial evaluated the effectiveness of switching to bilastine (20 mg) in patients with refractory chronic spontaneous urticaria (CSU). The study found that bilastine was non-inferior to a double dose of standard H1-antihistamines in reducing total symptom scores (TSS) after 5-7 days of treatment. This suggests that 1'-Hydroxy Bilastine can provide effective symptom relief comparable to higher doses of other antihistamines without increasing adverse effects .
Case Studies
A series of real-world case reports highlighted the effectiveness of bilastine in managing urticaria. Patients treated with 20 mg of bilastine daily reported complete symptom relief without experiencing sedation or other common side effects associated with traditional antihistamines. For instance:
- A 10-year-old patient with cholinergic urticaria achieved total clearance of symptoms within one week and remained symptom-free for four months post-treatment.
- Adult patients also experienced significant improvement in quality of life metrics without notable adverse events, reinforcing bilastine's favorable safety profile .
Safety Profile
Adverse Effects
The safety profile of 1'-Hydroxy Bilastine is characterized by a low incidence of sedation, which is a common concern with many antihistamines. In clinical trials, adverse effects were minimal, with only minor occurrences reported. The Japanese version of the Epworth Sleepiness Scale indicated no significant differences in sedation levels between bilastine and other antihistamines .
Comparative Efficacy
Parameter | Bilastine (20 mg) | Double Dose H1-Antihistamine |
---|---|---|
Mean TSS (Day 5-7) | 0.17 | Non-inferior |
Adverse Events | Minimal | Similar |
Sedation Level | Low | Moderate |
Eigenschaften
CAS-Nummer |
1638785-23-5 |
---|---|
Molekularformel |
C₂₈H₃₇N₃O₄ |
Molekulargewicht |
479.61 |
Synonyme |
4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-1-hydroxyethyl]-α,α-dimethyl-benzeneacetic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.